

Thalidomide-4-NH-PEG2-COO(t-Bu) molecular weight and formula

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Compound of Interest

Thalidomide-4-NH-PEG2-COO(t-Bu)

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In-Depth Technical Guide: Thalidomide-4-NH-PEG2-COO(t-Bu)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Thalidomide-4-NH-PEG2-COO(t-Bu)**, a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Core Molecular Data

The fundamental chemical properties of **Thalidomide-4-NH-PEG2-COO(t-Bu)** are summarized below.

Property	Value
Molecular Formula	C25H33N3O8
Molecular Weight	503.55 g/mol
Chemical Structure	O=C(OC(C) (C)C)CCOCCOCCNC1=CC=CC(C(N2C(CC3)C (NC3=O)=O)=O)=C1C2=O[1]



Role in PROTAC Synthesis

Thalidomide-4-NH-PEG2-COO(t-Bu) serves as a crucial building block for constructing Cereblon (CRBN)-based PROTACs.[1] Cereblon is a substrate receptor of the CRL4^CRBN^E3 ubiquitin ligase complex.[2] The thalidomide moiety of this intermediate acts as a ligand for Cereblon, effectively recruiting the E3 ligase. The PEG2 linker provides a flexible connection to a ligand that targets a specific protein of interest (POI), and the tert-butyl ester group is a protecting group that can be removed under acidic conditions to allow for conjugation to the POI ligand.[1]

Experimental Protocols

The following outlines a generalized experimental protocol for the utilization of **Thalidomide-4-NH-PEG2-COO(t-Bu)** in the final step of a PROTAC synthesis.

Objective: To conjugate the deprotected Thalidomide-linker moiety with a ligand for a protein of interest (POI) to form the final PROTAC molecule.

Materials:

- Thalidomide-4-NH-PEG2-COO(t-Bu)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- POI ligand with a suitable reactive group (e.g., a carboxylic acid)
- Peptide coupling reagents (e.g., HATU, HOBt)
- A tertiary amine base (e.g., DIPEA)
- Anhydrous dimethylformamide (DMF)
- High-performance liquid chromatography (HPLC) for purification
- Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization



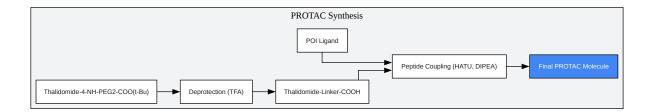
Methodology:

- Deprotection of the tert-butyl group:
 - Dissolve Thalidomide-4-NH-PEG2-COO(t-Bu) in a suitable solvent such as dichloromethane (DCM).
 - Add an excess of trifluoroacetic acid (TFA) to the solution.
 - Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or mass spectrometry.
 - Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected carboxylic acid intermediate.
- Coupling with the POI ligand:
 - In a separate flask, dissolve the POI ligand and the deprotected Thalidomide-linker intermediate in anhydrous DMF.
 - Add the peptide coupling reagents (e.g., HATU and HOBt) to the solution.
 - Add a tertiary amine base, such as DIPEA, to facilitate the reaction.
 - Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
- Purification and Characterization:
 - Purify the crude PROTAC molecule using preparative HPLC.
 - Characterize the final product by mass spectrometry to confirm the molecular weight and NMR spectroscopy to confirm the structure.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the key processes involving this molecule.

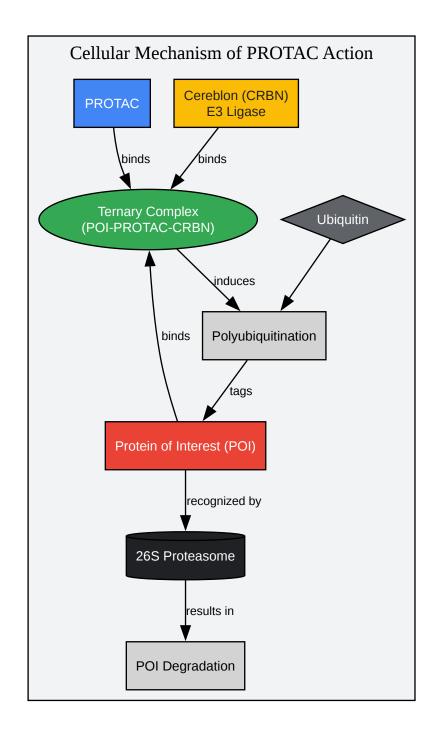




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Caption: PROTAC Synthesis Workflow using Thalidomide-4-NH-PEG2-COO(t-Bu).





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Caption: PROTAC-induced Protein Degradation Signaling Pathway.

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